Isonicotinaldehyde N-isobutylthiosemicarbazone
Description
Isonicotinaldehyde N-isobutylthiosemicarbazone is a chemical compound with the molecular formula C11H16N4S and a molecular weight of 236.337 It is known for its unique structure, which includes a pyridine ring and a thiosemicarbazone moiety
Properties
CAS No. |
6622-82-8 |
|---|---|
Molecular Formula |
C11H16N4S |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-[(E)-pyridin-4-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C11H16N4S/c1-9(2)7-13-11(16)15-14-8-10-3-5-12-6-4-10/h3-6,8-9H,7H2,1-2H3,(H2,13,15,16)/b14-8+ |
InChI Key |
GWYHBBSOKQEKRU-RIYZIHGNSA-N |
Isomeric SMILES |
CC(C)CNC(=S)N/N=C/C1=CC=NC=C1 |
Canonical SMILES |
CC(C)CNC(=S)NN=CC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isonicotinaldehyde N-isobutylthiosemicarbazone typically involves the reaction of isonicotinaldehyde with N-isobutylthiosemicarbazide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Isonicotinaldehyde N-isobutylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Isonicotinaldehyde N-isobutylthiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Mechanism of Action
The mechanism of action of Isonicotinaldehyde N-isobutylthiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and pathways, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Picolinaldehyde: A related compound with a similar pyridine ring structure.
Nicotinaldehyde: Another pyridine derivative with comparable reactivity.
Isonicotinaldehyde: The parent compound from which Isonicotinaldehyde N-isobutylthiosemicarbazone is derived.
Uniqueness: this compound stands out due to its thiosemicarbazone moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyridine derivatives .
Biological Activity
Isonicotinaldehyde N-isobutylthiosemicarbazone (IBT) is a thiosemicarbazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is synthesized from isonicotinaldehyde and N-isobutylthiosemicarbazone. Its general formula can be represented as follows:
This compound features a thiosemicarbazone moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.
Biological Activity
1. Antimicrobial Activity
Research has demonstrated that IBT exhibits significant antimicrobial activity against various pathogens. A study reported that IBT showed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be notably low, indicating potent antimicrobial properties .
2. Anticancer Properties
IBT has been investigated for its anticancer effects. In vitro studies revealed that IBT induced apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent apoptosis. The IC50 values for these cell lines were significantly lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic potential .
3. Antioxidant Activity
The antioxidant capacity of IBT was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that IBT possesses strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
The biological activities of IBT can be attributed to several mechanisms:
- Metal Chelation : IBT can chelate metal ions, which is crucial in reducing metal-induced oxidative stress.
- Modulation of Enzyme Activity : IBT has been shown to inhibit enzymes involved in cancer progression, such as topoisomerases.
- Induction of Apoptosis : The compound promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Case Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the anticancer efficacy of IBT in a mouse model bearing A549 lung cancer xenografts. Mice treated with IBT exhibited significant tumor reduction compared to the control group. Histopathological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings .
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of IBT combined with conventional chemotherapeutics such as doxorubicin. The combination therapy resulted in enhanced cytotoxicity against breast cancer cells compared to either agent alone, suggesting a potential strategy for improving therapeutic outcomes in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
